molecular formula C10H10N2O3 B1401598 Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396762-13-2

Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1401598
CAS No.: 1396762-13-2
M. Wt: 206.2 g/mol
InChI Key: QGQHMDKAPYLDNW-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolo[1,5-a]pyridine Chemistry

The pyrazolo[1,5-a]pyridine scaffold has evolved significantly since its initial discovery, with foundational synthetic methodologies establishing the framework for modern approaches. The earliest synthetic strategies involved intermolecular [3 + 2] cycloaddition reactions of nitrogen-iminopyridinium ylides with various dipolarophiles, providing access to the core bicyclic structure. These pioneering methods laid the groundwork for subsequent developments in regioselective synthesis approaches.

The evolution of synthetic methodologies progressed through several key phases, beginning with traditional cyclization approaches and advancing to more sophisticated cross-dehydrogenative coupling strategies. Early research established that reactions between nitrogen-amino-2-iminopyridines and beta-dicarbonyl compounds could efficiently generate pyrazolo[1,5-a]pyridine derivatives under specific conditions. The development of acetic acid and molecular oxygen promoted cross-dehydrogenative coupling reactions represented a significant advancement, enabling catalyst-free synthesis under environmentally benign conditions.

Historical synthetic approaches also included intramolecular cyclizations of transient nitrenes and ethynylpyridines, providing alternative pathways to the pyrazolo[1,5-a]pyridine core structure. These methodologies demonstrated the versatility of the scaffold and established its potential for pharmaceutical applications. The progression from multi-step synthetic sequences to more direct, one-pot methodologies marked a crucial development in the field, improving both efficiency and accessibility of these important heterocyclic compounds.

Significance of Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate in Chemical Research

This compound, with the molecular formula C₁₀H₁₀N₂O₃ and molecular weight of 206.20 grams per mole, occupies a unique position within the pyrazolo[1,5-a]pyridine family due to its distinctive substitution pattern. The compound is characterized by the CAS number 1396762-13-2 and exhibits specific structural features that distinguish it from related derivatives. The presence of the hydroxyl group at position 5 significantly influences the compound's electronic distribution and hydrogen-bonding capabilities, while the ethyl carboxylate functionality at position 3 enhances its lipophilic properties.

The structural characteristics of this compound contribute to its research significance through several key aspects. The hydroxyl substituent enables enhanced interactions with biological targets through hydrogen bonding mechanisms, potentially improving binding affinity and selectivity. The ethyl ester moiety provides favorable pharmacokinetic properties by increasing lipophilicity, which can influence membrane permeability and bioavailability in biological systems. These combined structural features make the compound particularly valuable as a building block for medicinal chemistry applications.

Table 1: Structural Comparison of Key Pyrazolo[1,5-a]pyridine Carboxylate Derivatives

Compound Molecular Formula Molecular Weight Substitution Pattern CAS Number
This compound C₁₀H₁₀N₂O₃ 206.20 g/mol 5-hydroxy, 3-ethyl carboxylate 1396762-13-2
Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₁₀N₂O₃ 206.20 g/mol 4-hydroxy, 3-ethyl carboxylate 55899-22-4
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₁₀N₂O₂ 190.20 g/mol 3-ethyl carboxylate 16205-44-0
Mthis compound C₉H₈N₂O₃ 192.17 g/mol 5-hydroxy, 3-methyl carboxylate 1060724-74-4

The research significance extends to its potential applications in various therapeutic areas. Pyrazolo[1,5-a]pyridine derivatives have demonstrated diverse biological activities including antiviral, antimalarial, and antitubercular properties. The specific substitution pattern of this compound positions it as a promising candidate for further pharmaceutical development, particularly in areas where hydrogen bonding interactions with target proteins are crucial for biological activity.

Current Research Trends in Pyrazolo[1,5-a]pyridine Chemistry

Contemporary research in pyrazolo[1,5-a]pyridine chemistry has focused on developing more efficient and environmentally sustainable synthetic methodologies. Recent advances include the implementation of cross-dehydrogenative coupling strategies that utilize molecular oxygen as an oxidant, eliminating the need for stoichiometric oxidizing agents. These approaches have demonstrated high yields and excellent regioselectivity, particularly in reactions involving nitrogen-amino-2-iminopyridines with beta-dicarbonyl compounds under acetic acid promotion.

One significant trend involves the development of one-step synthesis protocols that introduce multiple functional groups simultaneously. Recent research has demonstrated direct [3 + 2]-cycloaddition reactions of nitrogen-aminopyridinium ylides with ynals to construct the pyrazolo[1,5-a]pyridine core while incorporating cyano groups. This approach utilizes nitrogen-aminopyridinium ylides as both 1,3-dipoles and nitrogen sources, resulting in efficient production of cyanated derivatives with wide substrate scope.

Table 2: Recent Synthetic Methodologies for Pyrazolo[1,5-a]pyridine Derivatives

Year Methodology Key Features Yield Range Reference
2021 Regioselective synthesis via intermediate coupling High regioselectivity, room temperature conditions 70-94%
2019 Cross-dehydrogenative coupling with molecular oxygen Catalyst-free, environmentally benign 52-94%
2023 Direct [3 + 2]-cycloaddition with ynals One-step synthesis, cyano incorporation Not specified
2017 Deuterium incorporation via hydrogen-deuterium exchange High deuterium incorporation, regioselective 70%

Current research trends also emphasize the exploration of novel biological activities and therapeutic applications. Recent studies have investigated pyrazolo[1,5-a]pyridine derivatives as EP₁ receptor antagonists, demonstrating their potential in treating urological disorders. The scaffold-hopping strategy using molecular hybridization has proven successful in developing potent antagonists with improved pharmacological profiles. These compounds have shown efficacy in reducing pathological intravesical pressure in animal models when administered intravenously.

The incorporation of advanced synthetic techniques has expanded the accessibility of diverse pyrazolo[1,5-a]pyridine derivatives. Microwave-assisted methodologies have enabled rapid synthesis under solvent-free conditions, improving both efficiency and environmental impact. Multi-component reactions resembling Mannich reactions followed by oxidation steps have provided access to highly substituted derivatives with enhanced structural complexity. These developments represent significant progress toward more sustainable and efficient synthetic approaches for this important class of heterocyclic compounds.

Properties

IUPAC Name

ethyl 5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)8-6-11-12-4-3-7(13)5-9(8)12/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQHMDKAPYLDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN2C1=CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165073
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396762-13-2
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-aminocrotonate with 2-cyanopyridine in the presence of a base, such as sodium ethoxide, to form the desired pyrazolo[1,5-a]pyridine ring system. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrazole or pyridine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using reagents like bromine or chlorination agents.

Major Products Formed

    Oxidation: Formation of ethyl 5-oxopyrazolo[1,5-a]pyridine-3-carboxylate.

    Reduction: Formation of reduced derivatives with modified ring structures.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is explored for its potential therapeutic effects:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research suggests that it can inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines, positioning it as a potential anticancer agent.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes:

  • Mechanism of Action : It interacts with molecular targets such as enzymes or receptors, potentially modulating their activity. The fused ring structure allows high-affinity binding to these targets, which is crucial for its biological effects.
  • Case Study : In studies focusing on enzyme inhibition, this compound demonstrated significant inhibitory effects on certain kinases involved in cancer progression.

Industrial Applications

In the industrial sector, this compound serves as a building block for synthesizing more complex heterocyclic compounds:

  • Synthesis of Specialty Chemicals : It is utilized in developing specialty chemicals with tailored properties for various applications.
  • Material Science : Its unique chemical properties make it suitable for creating materials with specific electronic and photophysical characteristics.

To understand the uniqueness of this compound, it is essential to compare it with similar compounds within the pyrazolo-pyridine family. The following table summarizes some notable comparisons:

Compound NameStructure FeaturesUnique Attributes
Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylateHydroxyl group at position 4Variance in biological activity compared to position 5
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylateMethoxy group instead of hydroxylDifferent solubility and reactivity profiles

This comparison highlights how the positioning of functional groups affects biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyridine-3-carboxylate scaffold is versatile, with modifications at positions 5, 6, or 7 significantly altering biological activity, solubility, and metabolic stability. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Properties/Applications References
Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate 5-OH 232.22 g/mol High polarity due to hydroxyl group; potential for antioxidant or kinase inhibition
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 5-OCH₃ 246.26 g/mol Enhanced lipophilicity; used in antiviral and anticancer research
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate 6-Br 295.12 g/mol Halogen substitution improves electrophilicity; intermediate for cross-coupling reactions
Ethyl 5-chloro-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate 5-Cl, 7-CH₃ 264.69 g/mol Chlorine enhances metabolic stability; methyl group increases steric hindrance
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate 5-NH₂ 231.23 g/mol Amino group enables hydrogen bonding; precursor for prodrugs or metal coordination
Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate 4-Br 295.12 g/mol Bromine at position 4 alters electronic distribution; used in kinase inhibitor development

Key Findings :

Substituent Effects on Bioactivity: Hydroxyl (5-OH) and amino (5-NH₂) groups enhance interactions with polar enzyme active sites, making these derivatives potent in kinase inhibition (e.g., dihydroorotate dehydrogenase (DHODH) inhibitors in leukemia ). Methoxy (5-OCH₃) and halogen (5-Cl, 6-Br) groups improve metabolic stability and membrane permeability, critical for antiviral applications (e.g., HIV-1 reverse transcriptase inhibition ).

Synthetic Accessibility: Bromo and chloro derivatives are synthesized via regioselective halogenation or Suzuki-Miyaura cross-coupling, enabling rapid diversification . Hydroxyl and amino derivatives require protective group strategies (e.g., tert-butoxycarbonyl (Boc) for amines ).

Physicochemical Properties :

  • Hydroxyl-containing compounds exhibit lower logP values (e.g., 5-OH: ~1.2) compared to methoxy (logP ~2.1) or bromo (logP ~2.8) analogs, impacting bioavailability .
  • Ethyl ester hydrolysis to carboxylic acids under basic conditions is common, influencing prodrug design .

Biological Activity

Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a fused ring system comprising pyrazole and pyridine moieties. The presence of the hydroxyl group at the 5-position of the pyrazolo ring enhances its reactivity and potential interactions with biological targets. Its molecular formula is C10H10N2O3C_{10}H_{10}N_2O_3, with a molecular weight of approximately 206.20 g/mol.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's fused ring structure allows for high-affinity binding to these targets, potentially inhibiting or modulating their activity.

Research indicates that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological development .

Antimicrobial Activity

Studies have shown that derivatives of pyrazolo[1,5-a]pyridine compounds can possess significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains. Preliminary results suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research has indicated that this compound may act as an inhibitor of specific kinases involved in cancer progression. For instance, modifications to the pyrazolo structure have led to the discovery of potent inhibitors targeting interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a crucial role in inflammatory responses and cancer .

Table 1: Biological Activities of this compound

Activity TypeMechanismObserved Effects
AntimicrobialInhibition of bacterial growthEffective against various strains
AnticancerKinase inhibitionReduced cell proliferation in vitro
Enzymatic InhibitionTargeting specific enzymesModulation of metabolic pathways

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating the antimicrobial efficacy of this compound found that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Cancer Research : In vitro studies on cancer cell lines demonstrated that this compound could significantly reduce cell viability through apoptosis induction mechanisms. The IC50 values for various cancer cell lines were documented, indicating a promising therapeutic index .
  • Enzymatic Activity : Research focused on the inhibition of IRAK4 revealed that derivatives of this compound could selectively inhibit this kinase with IC50 values in the nanomolar range, suggesting potential for therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate?

  • Methodological Answer : A typical synthesis involves cyclization of α,β-unsaturated esters with aldehydes under mild conditions to form the pyrazolo[1,5-a]pyridine core. For example, intramolecular condensation reactions using THF as a solvent and diethylamine as a base yield the scaffold, followed by hydroxylation at the 5-position . Detailed protocols, including NMR characterization and chromatographic purification, are available in supplementary materials of relevant studies .

Q. How can structural characterization of this compound be performed?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and X-ray crystallography. Crystallographic data (e.g., triclinic crystal system with space group P1P1) provide bond lengths and angles, while NMR confirms functional groups and regiochemistry . For hydroxyl group verification, IR spectroscopy or derivatization (e.g., silylation) may be employed.

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at ambient temperature, protected from light and moisture. Stability studies suggest degradation occurs via ester hydrolysis under acidic or humid conditions; thus, desiccants and neutral pH buffers are critical for long-term storage .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this scaffold?

  • Methodological Answer : Introduce bioisosteric substituents (e.g., isoxazole or pyrimidine rings) at the 5-position to improve target binding. Evidence shows that replacing the hydroxyl group with a diethylaminomethyl-isoxazole moiety increases antitumor activity by enhancing hydrophobic interactions with enzyme active sites . Structure-activity relationship (SAR) studies should include in vitro assays (e.g., IC50_{50} determination) and molecular docking .

Q. How to resolve contradictions in SAR data for derivatives of this compound?

  • Methodological Answer : Cross-validate biological assays (e.g., kinase inhibition vs. cytotoxicity) to isolate target-specific effects. For instance, discrepancies in IC50_{50} values may arise from off-target interactions; use siRNA knockdown or CRISPR-edited cell lines to confirm mechanism . Computational models (e.g., QSAR) can predict substituent effects on bioavailability and target affinity .

Q. What strategies mitigate instability during in vivo studies?

  • Methodological Answer : Prodrug approaches (e.g., tert-butoxycarbonyl [Boc] protection of the hydroxyl group) improve pharmacokinetics. Deprotection in vivo using tissue esterases restores activity, as demonstrated in murine models . Monitor plasma stability via LC-MS to optimize dosing intervals.

Q. How to design experiments for probing intermolecular interactions in crystal structures?

  • Methodological Answer : Analyze hydrogen bonding (e.g., C–H⋯N interactions) via X-ray diffraction. For example, centrosymmetric dimers formed through weak hydrogen bonds influence packing and solubility . Pair crystallography with DFT calculations to quantify interaction energies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.